molecular formula C22H26N2O4 B2743204 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide CAS No. 946372-00-5

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide

Cat. No.: B2743204
CAS No.: 946372-00-5
M. Wt: 382.46
InChI Key: XDKKTNSYMQMFKK-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide is a synthetic small molecule featuring a tetrahydroquinolinone scaffold, a structure recognized in medicinal chemistry for its diverse biological potential . This compound is provided as a high-purity chemical reagent for research and development purposes. The tetrahydroquinoline core is a privileged structure in drug discovery, known to interact with various biological targets . Researchers are exploring its potential applications across several fields, which may include the development of new therapeutic agents. The specific mechanism of action, molecular targets, and research applications for this particular compound are subject to ongoing investigation and should be validated by the researcher. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and consult the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-5-13-24-17-11-10-16(14-15(17)9-12-20(24)25)23-22(26)21-18(27-2)7-6-8-19(21)28-3/h6-8,10-11,14H,4-5,9,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKKTNSYMQMFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide and a suitable base such as potassium carbonate.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the quinoline derivative with 2,6-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in anhydrous conditions with alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)

Isoxaben shares the 2,6-dimethoxybenzamide backbone but substitutes the tetrahydroquinolinyl group with a 3-(1-ethyl-1-methylpropyl)-5-isoxazolyl moiety. Key differences include:

Parameter Target Compound Isoxaben
Core Structure Tetrahydroquinolinyl-linked benzamide Isoxazolyl-linked benzamide
Molecular Weight Higher (due to tetrahydroquinolinyl group) Lower (C₁₇H₂₁N₂O₄; ~317.36 g/mol)
Biological Activity Undocumented in evidence (potential for kinase inhibition or CNS activity) Cellulose biosynthesis inhibitor (CBI); herbicide
Applications Hypothesized for medicinal chemistry (e.g., kinase targets) Agrochemical use (pre-emergent herbicide for broadleaf weeds)

The isoxazolyl group in isoxaben enhances its binding to plant cellulose synthase enzymes, while the tetrahydroquinolinyl group in the target compound may favor interactions with mammalian targets (e.g., kinases or receptors) due to its planar aromatic system .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound () retains the benzamide core but lacks methoxy groups and features a 3-methylbenzamide linked to a hydroxy-dimethylethyl amine. Key distinctions:

Parameter Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Substituents 2,6-Dimethoxybenzamide; tetrahydroquinolinyl 3-Methylbenzamide; hydroxy-dimethylethyl
Functionality Potential for dual hydrogen bonding (methoxy groups) N,O-bidentate directing group for metal catalysis
Applications Undocumented (speculative: drug discovery) Metal-catalyzed C–H bond functionalization

The absence of methoxy groups and the presence of a hydroxy-dimethylethyl chain in ’s compound limit its use in agrochemicals but enable its role in synthetic chemistry as a directing group .

Other Benzamide Derivatives

  • Its complex structure may reduce solubility compared to the target compound .
  • Propanil (N-(3,4-dichlorophenyl)propanamide) (): A simple chlorinated benzamide herbicide. The target compound’s tetrahydroquinolinyl group likely offers greater metabolic stability than propanil’s dichlorophenyl group .

Structural-Activity Relationship (SAR) Insights

  • Methoxy Groups : The 2,6-dimethoxy substitution in both the target compound and isoxaben enhances hydrogen-bonding capacity, critical for enzyme inhibition .
  • Tetrahydroquinolinyl vs. Isoxazolyl: The former may improve blood-brain barrier penetration (relevant for CNS drugs), while the latter optimizes herbicidal activity via plant enzyme targeting .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The chemical characteristics of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC22H26N2O3
Molecular Weight366.46 g/mol
CAS Number946372-12-9

The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets. It is believed to act as an enzyme inhibitor , potentially blocking the activity of key enzymes involved in various biochemical pathways. This inhibition can disrupt cellular processes that are crucial for the growth and survival of pathogens or cancer cells. For instance, it may inhibit enzymes involved in DNA replication, leading to cell death in cancer cells .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against resistant bacterial strains. For example:

  • Staphylococcus aureus : The compound has shown effectiveness against both standard and Methicillin-resistant Staphylococcus aureus (MRSA) strains.

The mechanism underlying this antimicrobial effect involves disrupting bacterial membrane integrity and inhibiting essential biosynthetic pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by:

  • Inhibiting cell proliferation : The compound interferes with cell cycle progression.
  • Inducing oxidative stress : This leads to increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on MRSA : A study assessed the efficacy of this compound against MRSA. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
  • Cancer Cell Lines : Another study focused on various cancer cell lines (e.g., breast and lung cancer). The compound demonstrated a dose-dependent decrease in viability and increased apoptosis markers.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure TypeKey Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)benzamideIsoquinolineAntimicrobial
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamideAcetamideAnticancer
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiobenzamideThiobenzamideEnzyme inhibition

This table highlights how variations in structure can influence biological activity. The unique combination of a quinoline ring with a benzamide moiety in our compound imparts distinct chemical and biological properties that may not be achievable with similar compounds .

Q & A

Basic: What are the key synthetic steps for preparing N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide?

The synthesis typically involves:

Core Formation : Construction of the tetrahydroquinoline core via cyclization of substituted aniline derivatives under acidic or thermal conditions.

N-Alkylation : Introduction of the butyl group at the N1 position using alkyl halides or Mitsunobu conditions .

Amide Coupling : Reaction of the 6-amino-tetrahydroquinoline intermediate with 2,6-dimethoxybenzoyl chloride in polar aprotic solvents (e.g., dichloromethane) under inert atmospheres .

Oxidation : Controlled oxidation at the C2 position using agents like KMnO₄ or Pd/C to yield the 2-oxo group .
Key Optimization: Reaction temperatures (often 0–60°C) and solvent selection (e.g., dichloromethane) significantly impact yield and purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ~423.18 g/mol) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : For definitive structural elucidation if single crystals are obtainable .

Basic: What biological targets or pathways are associated with this compound?

While specific targets require further validation, structural analogs suggest:

  • Kinase Inhibition : Potential interaction with ATP-binding pockets due to the quinoline core and methoxy substituents .
  • Anti-inflammatory Activity : Modulation of COX-2 or NF-κB pathways, observed in related tetrahydroquinoline derivatives .
  • Cellular Uptake : Enhanced lipophilicity from the butyl and dimethoxy groups may improve membrane permeability .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

ParameterOptimization StrategyReference
Solvent Replace dichloromethane with DMF for better solubility of intermediates
Temperature Lower alkylation step to 0°C to reduce side reactions (e.g., over-alkylation)
Catalyst Use DMAP or HOBt in amide coupling to enhance efficiency
Workup Employ column chromatography (silica gel, ethyl acetate/hexane) for purification

Advanced: How should researchers resolve contradictions in reported bioactivity data?

  • Orthogonal Assays : Validate initial findings (e.g., enzyme inhibition) with cell-based assays (e.g., luciferase reporters for pathway activity) .
  • Dose-Response Curves : Test compound concentrations across 3–4 log units to identify non-specific effects .
  • Structural Confirmation : Re-examine batch purity via LC-MS; impurities >5% may skew results .
  • Control Compounds : Include structurally similar analogs (e.g., ethyl or benzyl substituents) to isolate substituent effects .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

  • Systematic Substitution :
    • Position 6 : Replace 2,6-dimethoxybenzamide with halogenated or nitro groups to probe electronic effects .
    • N1 Substituent : Compare butyl with shorter (ethyl) or bulkier (benzyl) groups to assess steric impact .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for kinase targets .
  • Pharmacokinetic Profiling : Measure logP (e.g., ~3.5 via shake-flask) and metabolic stability in microsomal assays .

Advanced: How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Degrades >10% after 72 hours at 40°C (monitor via HPLC) .
  • Photolability : Protect from light due to the quinoline core’s UV sensitivity .
  • Solution Stability : Store in anhydrous DMSO at −20°C; avoid aqueous buffers with pH <5 to prevent hydrolysis .

Advanced: What computational methods aid in studying this compound’s interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity sites (e.g., HOMO localization on the amide group) .
  • MD Simulations : Simulate ligand-protein dynamics (GROMACS) for >100 ns to assess binding stability .
  • QSAR Models : Train models using descriptors like molar refractivity and topological polar surface area (TPSA) .

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